N-(Piperidin-4-yl)pyrimidin-2-amine
Description
Overview of Pyrimidine (B1678525) Derivatives in Pharmaceutical Research
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds a privileged position in pharmaceutical research. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically involved in essential biological processes. This inherent biological relevance has made pyrimidine derivatives a focal point for the development of a wide range of therapeutic agents. These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov
The versatility of the pyrimidine scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while various positions on the ring can be substituted to modulate potency, selectivity, and pharmacokinetic profiles. This adaptability has led to the successful development of numerous clinically approved drugs containing a pyrimidine core.
Significance of the Piperidine (B6355638) Moiety in Bioactive Compounds
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another prevalent scaffold in medicinal chemistry. wikipedia.org Its non-planar, chair-like conformation allows for specific spatial arrangements of substituents, which can be crucial for optimizing interactions with biological targets. wikipedia.org The nitrogen atom within the piperidine ring can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with target proteins. nih.gov
The incorporation of a piperidine moiety into a drug candidate can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability. nih.gov The flexibility of the piperidine ring also allows it to adapt its conformation to fit into binding pockets of enzymes and receptors, a property that has been exploited in the design of numerous central nervous system agents, antihistamines, and anticancer drugs. researchgate.netwikipedia.org
Historical Context of N-(Piperidin-4-yl)pyrimidin-2-amine Discovery and Early Research
While a precise, singular date for the initial synthesis of this compound is not prominently documented in readily available literature, its emergence can be contextualized within the broader exploration of pyrimidine-based compounds in medicinal chemistry. The synthesis of such hybrid molecules likely stemmed from the systematic investigation of structure-activity relationships (SAR) of pyrimidine derivatives. Early research into aminopyrimidines as potential therapeutic agents laid the groundwork for the exploration of various amine substituents, including the piperidin-4-yl group. rsc.org
The initial impetus for synthesizing and investigating this compound and its analogs likely arose from the desire to combine the favorable pharmacological properties of both the pyrimidine and piperidine scaffolds. For instance, research into piperidin-4-yl-aminopyrimidine derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) highlights a key area where this structural combination proved fruitful. nih.gov These early investigations demonstrated that fusing the pharmacophore templates of existing antiviral agents with piperidine-linked aminopyrimidines could lead to compounds with significantly improved potency. nih.gov
Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of this compound is driven by its potential to serve as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. The compound itself and its derivatives have shown promise in several key therapeutic areas, providing a strong rationale for continued research.
One of the primary drivers for its investigation is its demonstrated potential in cancer therapy . Derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. nih.gov For example, certain derivatives have been shown to act as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key node in cell survival signaling pathways. nih.gov The ability to selectively inhibit such kinases makes this scaffold highly attractive for the development of targeted anticancer drugs. nih.gov
Another significant area of interest is its antiviral activity . As mentioned, derivatives of this compound have been designed and synthesized as potent inhibitors of HIV-1 reverse transcriptase. nih.gov The success in this area underscores the potential of this chemical framework to yield novel antiviral agents, not only for HIV but potentially for other viral infections as well.
The table below summarizes the key research findings that underscore the rationale for the continued investigation of this compound and its derivatives.
| Therapeutic Area | Target/Mechanism | Key Findings | Reference(s) |
| Oncology | Protein Kinase B (PKB/Akt) Inhibition | Derivatives act as ATP-competitive inhibitors, showing potential as antitumor agents. | nih.gov |
| Cyclin-Dependent Kinase (CDK) Inhibition | Analogs have been developed as potent and selective inhibitors of CDK4 and CDK6. | acs.org | |
| Epidermal Growth Factor Receptor (EGFR) Inhibition | Modified derivatives have been designed as covalent inhibitors of mutant EGFR in non-small cell lung cancer. | nih.gov | |
| Virology | HIV-1 Reverse Transcriptase Inhibition | Piperidin-4-yl-aminopyrimidine derivatives display potent activity against wild-type HIV-1. | nih.gov |
The structural simplicity of this compound, combined with the proven biological activities of its derivatives, makes it an ideal starting point for further medicinal chemistry efforts. The ease of chemical modification at multiple sites on both the pyrimidine and piperidine rings allows for the systematic optimization of its pharmacological properties. This "tunability" is a critical factor that continues to fuel comprehensive investigations into this promising chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPSCRCCYZGOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593241 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69385-85-9 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile of N Piperidin 4 Yl Pyrimidin 2 Amine and Its Analogs
Target Identification and Validation
The therapeutic potential of N-(Piperidin-4-yl)pyrimidin-2-amine analogs stems from their ability to interact with a diverse set of biological targets, including protein kinases, G protein-coupled receptors (GPCRs), and various enzymes.
Protein Kinase Inhibition
The this compound core has been extensively utilized in the design of inhibitors for several protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is often implicated in diseases like cancer.
Akt (Protein Kinase B): Derivatives of this compound have been identified as potent, ATP-competitive inhibitors of Akt, a key node in cell growth and survival signaling pathways. nih.govacs.org Optimization of this scaffold has led to the development of selective inhibitors with nanomolar potency. nih.govacs.org Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown promise as orally bioavailable Akt inhibitors. nih.govacs.org
CDK4/6 (Cyclin-Dependent Kinases 4 and 6): The pyrimidine-amine scaffold is a key feature of several approved CDK4/6 inhibitors used in cancer therapy. nih.gov Analogs such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have demonstrated high potency and selectivity for CDK4 and CDK6, which are critical for cell cycle progression from the G1 to the S phase. acs.orgmdpi.com Inhibition of these kinases leads to cell cycle arrest. acs.orgmdpi.com
ERK2 (Extracellular signal-regulated kinase 2): While direct inhibition of ERK2 by this compound itself is not extensively documented in the provided results, the broader class of pyrimidine (B1678525) derivatives is known to target various components of the MAPK/ERK pathway.
p38 alpha: Analogs incorporating the 1-(piperidin-4-yl)imidazole structure linked to a phenoxypyrimidine have been synthesized as inhibitors of p38 alpha mitogen-activated protein kinase. nih.gov These compounds have shown inhibitory concentrations (IC50) in the nanomolar range. nih.gov Additionally, C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and related structures are potent inhibitors of p38 MAP kinase activity. nih.gov
The following table summarizes the inhibitory activity of some this compound analogs against various protein kinases.
| Compound/Analog Class | Target Kinase | Potency (IC50/Ki) | Reference |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | Nanomolar range | nih.govacs.org |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | CDK4: 1 nM (Ki), CDK6: 34 nM (Ki) | acs.org |
| 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles | p38 alpha | 6.0 to 650 nM | nih.gov |
| C7-piperidine-substituted naphthyridinones | p38 alpha | Potent inhibitors | nih.gov |
G Protein-Coupled Receptor (GPCR) Agonism
GPR119: A series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been discovered as potent agonists for GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract. nih.gov Activation of GPR119 is known to enhance glucose-dependent insulin (B600854) secretion and the release of gut peptides, making it a target for the treatment of type 2 diabetes. nih.gov The introduction of an N-trifluoromethyl group was found to significantly enhance agonist activity. nih.gov
Enzyme Inhibition
The versatility of the this compound scaffold extends to the inhibition of various enzymes.
Acetylcholinesterase (AChE): Derivatives of N-benzylpiperidine linked to other heterocyclic systems have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Some pyrimidine and piperazine-containing compounds have also shown moderate acetylcholinesterase inhibitory activity. researchgate.net These inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D): While direct inhibition by this compound is not specified, related sulfonamide derivatives have been identified as the first small-molecule inhibitors of NAPE-PLD. escholarship.orgnih.gov This enzyme is involved in the biosynthesis of bioactive lipid mediators. escholarship.orgnih.gov
HIV-1 Reverse Transcriptase: The piperidine-4-yl-aminopyrimidine class has been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov N-phenyl and N-benzyl derivatives have demonstrated broad potency against wild-type and resistant mutant viruses. nih.govnih.gov These compounds act by binding to a hydrophobic pocket in the enzyme, distinct from the active site.
PDE2 (Phosphodiesterase 2): There is no specific information in the provided search results detailing the inhibition of PDE2 by this compound or its direct analogs.
Other Potential Biological Targets
Research suggests that derivatives of this scaffold may have broader biological activities. For instance, some piperidin-4-amine linked pyrimidine derivatives have been investigated for their anticancer properties against various cancer cell lines. researchgate.net
Mechanism of Action Elucidation
Understanding how these molecules interact with their targets at a molecular level is crucial for rational drug design and optimization.
Molecular Binding Modes and Interactions with Target Proteins
The mechanism of action for this compound and its analogs is intrinsically linked to their specific molecular targets.
Protein Kinases: As ATP-competitive inhibitors, these compounds typically bind to the ATP-binding pocket of the kinase. nih.gov The pyrimidine-amine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov For example, in CDK6, the pyridine-amine-pyrimidine scaffold forms multiple hydrogen bonds with the hinge residues. nih.gov
GPR119: In the case of GPR119 agonists, it is presumed that the molecule interacts with a hydrophobic space between the pyrimidine and piperidine (B6355638) rings within the receptor. nih.gov
HIV-1 Reverse Transcriptase: Crystallographic studies have provided evidence for the binding motif of piperidin-4-yl-aminopyrimidine NNRTIs, showing how they fit into the allosteric binding pocket of the enzyme. nih.govnih.gov
Acetylcholinesterase: Docking studies of related inhibitors show simultaneous occupation of both the CAS and PAS of AChE. nih.gov The N-benzylpiperidine moiety can interact with Trp86 in the CAS via π-π interactions, while other parts of the molecule form interactions with residues in the PAS, such as Trp286 and Tyr341. nih.gov
NAPE-PLD: The sulfonamide group of NAPE-PLD inhibitors is thought to form coordination bonds with the zinc ions in the active site of the enzyme. nih.gov Docking studies of an inhibitor show the 4-pyridyl-phenyl moiety located within a hydrophobic cavity. escholarship.org
Downstream Signaling Pathway Modulation
This compound and its analogs exert their cellular effects by modulating key downstream signaling pathways, primarily through the inhibition of various protein kinases. A primary mechanism of action for this class of compounds is the ATP-competitive inhibition of Protein Kinase B (PKB), also known as Akt. PKB/Akt is a critical node in signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Inhibition of PKB can disrupt the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway, leading to reduced tumor growth and increased apoptosis in cancer cells. nih.gov
Analogs of this compound have also been developed as potent and selective inhibitors of other kinases. For instance, certain derivatives are effective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. acs.org Inhibition of CDK4/6 by these compounds can lead to an accumulation of cells in the G1 phase of the cell cycle. acs.org Furthermore, specific analogs have been designed to target Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is often overexpressed in various cancers. nih.gov
Other analogs have been identified as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in a wide range of cellular processes. acs.orgnih.gov In the context of cancer, some pyrimidine derivatives have demonstrated the ability to reduce the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor, and induce apoptosis by downregulating downstream proteins like Mcl-1 and c-Myc. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs. These studies involve systematically modifying different parts of the molecule—the pyrimidine core, the piperidine moiety, and the linker connecting them—to understand their impact on biological activity.
Modifications to the pyrimidine ring of this compound are a key strategy for enhancing the pharmacological profile of these compounds. The pyrimidine core often serves as a "hinge-binding" heterocycle, forming crucial interactions with the target kinase. nih.gov
Systematic variations of the pyrimidine scaffold have been explored to improve potency and selectivity. nih.govacs.org For example, the introduction of a methyl group at the 5-position of the pyrimidine ring in one series of analogs resulted in a roughly two-fold increase in potency, whereas moving the methyl group to the 6-position led to a three-fold decrease in potency. acs.org The 5,6-dimethyl derivative was also well-tolerated. acs.org
In another study, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole (B372694) derivatives on the pyrimidine ring afforded a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity. nih.gov This highlights the potential for significant gains in potency and selectivity through strategic modifications of the pyrimidine core. The synthesis of various pyrimidine derivatives has been a focus of research to explore these structure-activity relationships further. tandfonline.com
For instance, in a series of NAPE-PLD inhibitors, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine led to a three-fold increase in inhibitory potency. documentsdelivered.com This suggests that reducing the conformational flexibility of this part of the molecule can be beneficial for activity.
Furthermore, the introduction of heteroatoms into the piperidine ring has been explored. While in one study, the introduction of morpholine (B109124) and piperazine (B1678402) was not favored, the activity could be recovered by N-benzyl substitution on the piperazine analog. nih.govacs.org In a different series of GSK-3β inhibitors, the transformation of a morpholine moiety into a piperazine moiety resulted in potent inhibitors. nih.gov Docking studies suggested that a new hydrogen bond between the nitrogen atom of the piperazine and the main chain of Gln185 may contribute to the increased activity. nih.gov The stereochemistry of substituents on the piperidine ring can also have a significant impact on activity. nih.gov
The linker connecting the pyrimidine and piperidine moieties, as well as other substituents on the molecule, are critical determinants of potency and selectivity. nih.govdocumentsdelivered.com Variation of the linker group between the piperidine and a lipophilic substituent has been shown to be a successful strategy for identifying potent and orally bioavailable inhibitors of PKB. nih.gov
In some analogs, the length and nature of the linker are crucial. For example, in a series of piperine (B192125) derivatives targeting monoamine oxidase (MAO), the optimal linker length between the aromatic ring and the heterocyclic ring for MAO-B inhibitory activity was found to be 2-5 carbon atoms in a conjugated system. nih.gov
The substituents on aromatic rings attached to the core structure also have a profound effect on activity and selectivity. In a series of PKB inhibitors, moving a chloro group on a benzyl (B1604629) substituent from the 4-position to the 3-position reduced both affinity and selectivity, while moving it to the 2-position recovered selectivity. acs.org The introduction of different chain-linked hydrophilic fragments at various positions has also been explored as a strategy to improve potency and stability. nih.gov
In Vitro Pharmacological Investigations
This compound and its analogs have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Cell-based assays are essential for evaluating the therapeutic potential of these compounds.
One common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.gov Studies have shown that these compounds can inhibit the growth of cancer cells in a dose-dependent manner. nih.gov For example, certain piperidin-4-amine linked pyrimidine derivatives have shown potent activity against HepG2 human liver cancer cell lines. researchgate.net
In addition to inhibiting proliferation, these compounds can induce apoptosis, or programmed cell death. This is often assessed using techniques such as Annexin V/PI staining. nih.gov Mechanistic studies in ovarian cancer cells revealed that one potent CDK2 inhibitor from this class reduced the phosphorylation of retinoblastoma at Thr821, arrested cells in the S and G2/M phases of the cell cycle, and induced apoptosis. nih.gov Similarly, other analogs have been shown to induce apoptosis in gastric cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov
The anti-proliferative activity of these compounds has been evaluated in a range of cancer cell lines, as detailed in the table below.
Table 1: Anti-proliferative Activity of Selected this compound Analogs
| Compound/Analog | Target | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| 78 | CDK4/6 | MV4-11 | GI50 = 23 nM | acs.org |
| 15 | CDK2 | Panel of 13 cancer cell lines | GI50 = 0.127-0.560 μM | nih.gov |
| 8h | PLK4 | Breast cancer cells | Excellent anti-proliferative activity | nih.gov |
| 2g | CDK9 | MIA PaCa-2 | Strong anti-proliferative activity | nih.gov |
| PM-16 | Not specified | HepG2 | IC50 = 1.92 µM | researchgate.net |
| PM-18 | Not specified | HepG2 | IC50 = 5.2 µM | researchgate.net |
| Piperine | PI3K/Akt | SNU-16 | Dose-dependent inhibition | nih.gov |
Enzyme Inhibition Assays
This compound and its derivatives have been the subject of extensive investigation in enzyme inhibition assays, demonstrating a wide range of activities against several important enzyme families. A primary focus of this research has been on protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Derivatives of this compound have shown significant potential as inhibitors of Protein Kinase B (PKB/Akt), a key component of the PI3K-PKB-mTOR signaling pathway that promotes cell proliferation and survival. nih.gov These compounds typically act as ATP-competitive inhibitors. For example, the analog 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2) is a potent inhibitor of PKBβ. nih.gov Further optimization of the lipophilic substituents on the piperidine ring has led to the development of analogs with nanomolar inhibitory concentrations and enhanced selectivity for PKB over the closely related Protein Kinase A (PKA). nih.govacs.org Specifically, the introduction of a 2,4-dichloro substitution on the benzyl group (Compound 12) or a 4-tert-butyl group (Compound 10) resulted in compounds with approximately 150-fold and 126-fold selectivity for PKB over PKA, respectively. nih.govacs.org
Another important class of enzymes targeted by this compound analogs are the Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle regulation. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org For instance, compound 78, which features a piperazine group, exhibited Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org
Furthermore, analogs of this compound have demonstrated inhibitory activity against other kinases, including Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov Compound 8h, a pyrimidin-2-amine derivative, was identified as a potent PLK4 inhibitor with an IC50 value of 0.0067 μM. nih.gov Additionally, certain 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives have been designed as covalent inhibitors of the epidermal growth factor receptor (EGFR) with T790M/L858R mutations, which are associated with non-small cell lung cancer. nih.gov Compound 9i from this series potently suppressed EGFRT790M/L858R kinase with an IC50 value of 4.902 nM. nih.gov
Beyond kinases, these compounds have also been evaluated against other enzymes. A novel series of piperidin-4-yl-aminopyrimidine derivatives showed significant activity against HIV-1 reverse transcriptase, with some compounds exhibiting IC50 values in the single-digit nanomolar range. nih.gov Additionally, some derivatives have been investigated as inhibitors of cholesterol 24-hydroxylase (CH24H), with compound 6 showing an IC50 of 8.1 nM. acs.org
The following table summarizes the enzyme inhibition data for selected this compound analogs.
| Compound | Target Enzyme | IC50/Ki | Selectivity |
| Compound 2 | PKBβ | IC50 = 6.0 nM (±1.5) | 28-fold vs PKA |
| Compound 10 | PKBβ | IC50 = 27 nM (±18) | 126-fold vs PKA |
| Compound 12 | PKBβ | IC50 = 8.5 nM (7, 10) | 153-fold vs PKA |
| Compound 78 | CDK4 | Ki = 1 nM | High vs CDK1, 2, 7, 9 |
| Compound 78 | CDK6 | Ki = 34 nM | High vs CDK1, 2, 7, 9 |
| Compound 8h | PLK4 | IC50 = 0.0067 μM | --- |
| Compound 9i | EGFRT790M/L858R | IC50 = 4.902 nM | High vs EGFRWT |
| Compound 6 | CH24H | IC50 = 8.1 nM | --- |
Receptor Binding Assays
The this compound scaffold and its analogs have also been evaluated for their ability to bind to various receptors, demonstrating their potential to modulate a range of signaling pathways.
A significant area of investigation has been the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. An in-house screening campaign identified the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine 11b as a partial H3R agonist. acs.org Further structure-activity relationship studies of this series led to the discovery of full agonists with high affinity. For example, compound 14d was identified as a key compound with a pKi of 8.5, demonstrating high affinity for the H3R. acs.org
Derivatives of this compound have also shown high affinity and selectivity for dopamine (B1211576) receptors, particularly the D4 subtype. nih.gov Optimization of a series of N-linked heterocyclic pyrazole replacements led to the identification of compound 13, which exhibited a high affinity for the human D4 receptor with a Ki of 5.2 nM and over 300-fold selectivity against the D2 and D3 receptor subtypes. nih.gov
Furthermore, research has explored the interaction of these compounds with opioid receptors. A study on phenolic diaryl amino piperidine derivatives as delta opioid receptor agonists highlighted the importance of the piperidine nitrogen substitution for agonist activity and selectivity versus the mu and kappa opioid receptors. ebi.ac.uk
Sigma receptors, which are implicated in various neurological disorders, have also been a target for this compound analogs. One study identified a polyfunctionalized pyridine (B92270) derivative, compound 5, which exhibited a high affinity for the σ1 receptor with a Ki of 1.45 nM and 290-fold selectivity over the σ2 subtype. csic.es
The table below presents receptor binding data for selected this compound analogs.
| Compound | Target Receptor | Binding Affinity (Ki/pKi) | Selectivity |
| Compound 14d | Histamine H3 | pKi = 8.5 | High |
| Compound 13 | Dopamine D4 | Ki = 5.2 nM | >300-fold vs D2/D3 |
| Compound 5 | Sigma-1 | Ki = 1.45 nM | 290-fold vs Sigma-2 |
Cytotoxicity and Selectivity Profiling
The cytotoxic and selectivity profiles of this compound and its analogs have been extensively evaluated, particularly in the context of anticancer drug discovery. These studies aim to determine the compounds' ability to kill cancer cells while sparing normal, healthy cells.
Several derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. acs.org For example, certain analogs have shown effectiveness against HeLa and A549 cancer cells. The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 78, was found to be a highly effective antiproliferative agent with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 human leukemia cell line. acs.org
The selectivity of these compounds is a critical aspect of their therapeutic potential. A desirable characteristic is high potency against cancer cells with low toxicity towards normal cells. In this regard, the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative, compound 9i, not only showed potent inhibition of EGFR-mutant cancer cells but also exhibited low cytotoxicity against normal human bronchial epithelial (HBE) and L-02 cells. nih.gov Similarly, a chromeno[2,3-d]pyrimidin-3(5H)-amine derivative, compound 6c, displayed micromolar cytotoxic activity against several tumor cell lines (IC50 values between 1.8 and 6 μM) while showing no toxicity to fibroblasts at concentrations up to 25 μM. scirp.orgscirp.org
The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death). Studies on acridine/sulfonamide hybrids, which share some structural similarities, have shown that these compounds can induce apoptosis and affect the cell cycle in cancer cells. mdpi.com
The following table summarizes the cytotoxicity data for selected this compound analogs and related compounds.
| Compound | Cell Line | IC50/GI50 | Selectivity |
| Compound 78 | MV4-11 (Leukemia) | GI50 = 23 nM | --- |
| Compound 9i | H1975 (Lung Cancer) | IC50 = 0.6210 μM | Low toxicity to normal HBE and L-02 cells |
| Compound 6c | MDA-MB468 (Breast Cancer) | IC50 = 1.8 μM | No toxicity to fibroblasts (IC50 > 25 μM) |
| Compound 6c | HCT116 (Colon Cancer) | IC50 = 2.1 μM | No toxicity to fibroblasts (IC50 > 25 μM) |
In Vivo Pharmacological Investigations
The promising in vitro profiles of this compound and its analogs have prompted further evaluation in in vivo models to assess their efficacy, pharmacokinetic properties, and effects on disease-related biomarkers.
Efficacy in Animal Models of Disease
Derivatives of this compound have demonstrated significant efficacy in various animal models of disease, particularly in oncology.
In the context of cancer, analogs have been shown to inhibit tumor growth in human tumor xenograft models in nude mice. nih.govacs.org For instance, representative compounds from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series strongly inhibited the growth of human tumor xenografts at well-tolerated doses. nih.govacs.org Similarly, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83, exhibited marked inhibition of tumor growth in a subcutaneous human MV4-11 MLL-AML xenograft mouse model when administered orally. acs.org This treatment also led to a prolongation of the animals' lifespan. acs.org Another study reported that a trisubstituted pyrimidine derivative, ARN25499, showed efficacy in an in vivo PDX tumor mouse model. nih.gov
Beyond cancer, these compounds have also been investigated for other therapeutic applications. A 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold was optimized to produce compounds that showed efficacy when orally dosed in a mouse model of visceral leishmaniasis. dundee.ac.uk Additionally, in the field of neuroscience, a diaryl amino piperidine analog, 8e, demonstrated in vivo anti-nociceptive activity in two rodent models, suggesting potential for pain relief. ebi.ac.uk
Biomarker Modulation in Preclinical Models
The in vivo efficacy of this compound analogs is often correlated with their ability to modulate specific biomarkers in preclinical models. These biomarkers can provide evidence of target engagement and downstream pharmacological effects.
In cancer models, the inhibition of the PI3K-PKB-mTOR pathway is a key mechanism of action for many of these compounds. nih.gov Analogs such as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2) have been shown to inhibit relevant molecular biomarkers within this pathway in cellular assays, which is indicative of their in vivo mechanism. nih.gov Representative compounds from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series have been shown to modulate biomarkers of signaling through PKB in vivo. nih.govacs.org
In the context of central nervous system disorders, a study on a cholesterol 24-hydroxylase (CH24H) inhibitor, compound 17, demonstrated a reduction of 24-hydroxycholesterol (B1141375) levels in the mouse brain following oral administration, confirming target engagement in vivo. acs.org
Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Studies
The pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its analogs are crucial for their development as therapeutic agents.
Several studies have highlighted challenges and successes in optimizing the PK profiles of these compounds. For example, while some early 4-amino-4-benzylpiperidine derivatives showed good cellular activity, they suffered from high clearance in vivo and low oral bioavailability due to metabolism. nih.govacs.org This led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which were found to be potent and orally bioavailable inhibitors of PKB. nih.govacs.org
Efforts to improve the drug-like properties of these compounds have been a focus of medicinal chemistry campaigns. For instance, a second class of CDC42 inhibitors was developed with the aim of achieving a more favorable pharmacokinetic profile. nih.gov Compound 15 (ARN25499) from this series stood out with an improved PK profile and increased bioavailability. nih.gov Similarly, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83, was found to be orally bioavailable and possessed a favorable pharmacokinetic profile. acs.org
A PLK4 inhibitor, compound 8h, also exhibited a good plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), indicating favorable metabolic properties. nih.gov
The following table provides a summary of the pharmacokinetic parameters for selected this compound analogs.
| Compound | Administration Route | Cmax | Tmax | t1/2 | Bioavailability (F%) |
| Compound 83 | Oral (100 mg/kg) | --- | --- | --- | --- |
| Compound 15 (ARN25499) | --- | --- | --- | --- | Increased |
| Compound 8h | --- | --- | --- | > 289.1 min (plasma) | --- |
| Compound 8e | --- | --- | --- | --- | --- |
Oral Bioavailability Assessment
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential, influencing its ability to reach systemic circulation and exert its pharmacological effect after oral administration. For this compound and its analogs, initial studies have frequently highlighted challenges related to poor oral bioavailability, often linked to rapid metabolism. nih.govacs.org
Research into a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which are structurally related to this compound, found that while these compounds were potent inhibitors of the protein kinase B (PKB/Akt), they suffered from low oral bioavailability. nih.govacs.org This necessitated further structural modifications. By varying the linker group between the piperidine and a lipophilic substituent, researchers successfully identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and, crucially, orally bioavailable inhibitors of PKB. nih.govacs.orgacs.org This breakthrough demonstrated that targeted chemical modifications could overcome the initial bioavailability limitations of this compound class.
Similarly, medicinal chemistry efforts focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives led to the discovery of an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govacs.org The optimization of this series resulted in compound 83 , which not only showed remarkable selectivity but was also suitable for oral administration, leading to significant tumor growth inhibition in mouse xenograft models. nih.govacs.org
The oral bioavailability of 3,4,5,6-tetrahydrouridine (THU), a cytidine (B196190) deaminase inhibitor, was found to be approximately 20% in mice. nih.gov While not a direct analog, this study on a related pyrimidine derivative highlights that even moderate oral bioavailability can be sufficient to produce and sustain plasma concentrations necessary for therapeutic effect. nih.gov
Table 1: Oral Bioavailability Data for this compound Analogs
| Compound Class | Initial Finding | Outcome of Optimization | Reference |
| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Low oral bioavailability | Identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as orally bioavailable. | nih.govacs.org |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Not specified | Developed compound 83 , an orally bioavailable inhibitor. | nih.govacs.org |
| 3,4,5,6-tetrahydrouridine (THU) | Oral bioavailability of ~20% in mice. | Sufficient to produce effective plasma concentrations. | nih.gov |
Metabolic Stability and Clearance
The metabolic stability and clearance rate of this compound and its analogs are pivotal to their pharmacokinetic profile, determining their half-life and duration of action. Compounds in this family are often subject to rapid metabolism, leading to high clearance and a short duration of effect, which presents a significant challenge in drug development.
Studies on 4-aminopiperidine-containing drugs have shown that they are extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. acs.org A predominant metabolic pathway is N-dealkylation. acs.org This metabolic vulnerability often results in moderate to high clearance for a majority of these compounds. acs.org For instance, early 4-amino-4-benzylpiperidine-based inhibitors of Protein Kinase B (PKB) were hampered by rapid clearance in vivo. nih.govacs.org
To address these metabolic liabilities, medicinal chemists have explored various strategies. Bioisosteric replacement of a metabolically susceptible piperazine ring with aminopiperidines or piperidine amines has been shown to improve metabolic stability in rat liver microsomes. nih.gov In the development of Polo-like kinase 4 (PLK4) inhibitors, a novel pyrimidin-2-amine derivative, compound 8h , was synthesized and shown to have excellent stability in both plasma and liver microsomes. nih.gov
In a different series of pyrimidine analogs, the introduction of a 2-methoxyphenyl group led to compound 20 , which had high potency but was later modified to improve microsomal stability. dundee.ac.uk Further exploration of substituents on the piperidine ring led to analogs with improved metabolic profiles. For example, the cyclopropylmethyl amide analog 42 was identified as having both good potency and metabolic stability. dundee.ac.uk
Table 2: Metabolic Stability Data for this compound Analogs
| Compound/Analog | Assay | Finding | Reference |
| 4-amino-4-benzylpiperidines | In vivo studies | Rapid clearance | nih.govacs.org |
| Aminopiperidines (bioisosteric replacements) | Rat liver microsomes | Improved metabolic stability compared to piperazine analogs | nih.gov |
| Compound 8h (PLK4 inhibitor) | In vitro plasma stability | Excellent stability (t½ > 289.1 min) | nih.gov |
| Compound 8h (PLK4 inhibitor) | Liver microsomal stability | High stability (t½ > 145 min) | nih.gov |
| Compound 20 (2-methoxyphenyl analog) | Microsomal stability | Poorer microsomal stability compared to other analogs | dundee.ac.uk |
| Compound 42 (cyclopropylmethyl amide analog) | Microsomal stability | Good metabolic stability | dundee.ac.uk |
Computational and Structural Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(Piperidin-4-yl)pyrimidin-2-amine and its derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Research has shown that derivatives of this compound are of interest for their potential as anticancer agents. researchgate.net Molecular docking studies on these derivatives have identified potential interactions with targets such as the human estrogen receptor and tubulin. researchgate.net For instance, it has been suggested that hydrophobic groups linked by an alkyl chain on these derivatives could facilitate access to the Helix 12 domain of the human estrogen receptor's active site. researchgate.net Additionally, these compounds are proposed to inhibit tubulin polymerization by binding at the colchicine (B1669291) binding site located at the α/β-tubulin interface. researchgate.net
In the context of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and validated targets for cancer therapy, derivatives of this compound have been investigated as potent inhibitors. acs.org Specifically, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Molecular docking and subsequent molecular dynamics simulations of these derivatives have provided a comprehensive analysis of their interaction and structure-activity relationships. nih.govnih.gov
Furthermore, studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been conducted to understand their inhibitory activity against Janus kinase 1 (JAK1), a key player in the signaling pathways of rheumatoid arthritis. nih.gov Molecular docking of these compounds has helped to identify key binding interactions within the JAK1 active site. nih.gov
The table below summarizes the key ligand-protein interactions for derivatives of this compound with various protein targets.
| Derivative Class | Protein Target | Key Interactions/Binding Site |
| Piperidin-4-amine linked pyrimidine (B1678525) derivatives | Human Estrogen Receptor | Helix 12 domain researchgate.net |
| Piperidin-4-amine linked pyrimidine derivatives | Tubulin | Colchicine binding site at the α/β-tubulin interface researchgate.net |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | ATP-binding pocket acs.orgnih.gov |
| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives | JAK1 | ATP-binding pocket nih.gov |
Conformational Analysis
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The conformational flexibility of the piperidine (B6355638) ring in this compound is a critical determinant of its binding affinity and selectivity for biological targets.
The piperidine ring typically adopts a chair conformation, which is the most energetically stable arrangement for six-membered saturated rings. However, the orientation of the pyrimidine group relative to the piperidine ring can vary, leading to different conformers with distinct biological activities.
In the context of protein kinase B (PKB/Akt) inhibitors, the conformation of the piperidine ring and its substituents has been shown to influence selectivity. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the replacement of a nitrogen atom in the pyrrolo[2,3-d]pyrimidine core with a carbon (as in azaindoles) was found to alter the preferred conformation and orientation of the piperidine ring. This change in conformation was believed to be the reason for a reduction in selectivity for PKB over the related kinase PKA. nih.gov
Furthermore, conformational constraints can be introduced to lock the molecule in a bioactive conformation. For instance, the synthesis of conformationally constrained tertiary amides in a series of PKB inhibitors led to a loss of potency, highlighting the importance of conformational flexibility for optimal binding. acs.org
The table below illustrates the impact of conformational changes on the activity of this compound derivatives.
| Compound Series | Conformational Feature | Impact on Biological Activity |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Altered piperidine ring conformation due to scaffold modification | Reduced selectivity for PKB over PKA nih.gov |
| Conformationally constrained tertiary amides | Restricted rotation of the amide bond | Loss of potency against PKB acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models for this compound are not extensively documented, the principles of QSAR have been applied to its derivatives to guide the design of more potent inhibitors.
For a series of 4-substituted N-phenylpyrimidin-2-amine derivatives acting as CDK2, CDK4, and CDK6 inhibitors, 3D-QSAR models were developed. nih.govnih.gov These models, which included both training and test sets of compounds, were statistically validated and provided insights into the structural features that are important for inhibitory activity. nih.govnih.gov The models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
Similarly, for a series of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, both ligand-based and receptor-based 3D-QSAR models (Comparative Molecular Field Analysis - CoMFA) were developed. nih.gov The contour maps generated from these models provided a visual representation of the regions where steric bulk, and positive or negative electrostatic potential would be favorable or unfavorable for activity. nih.gov This information was then used to propose a design strategy for new, more potent JAK1 inhibitors. nih.gov
The table below summarizes the key findings from QSAR studies on derivatives of this compound.
| Derivative Series | QSAR Model Type | Key Findings |
| 4-substituted N-phenylpyrimidin-2-amine derivatives (CDK inhibitors) | 3D-QSAR | Identified key steric and electrostatic fields for potent inhibition of CDK2, CDK4, and CDK6. nih.govnih.gov |
| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives (JAK1 inhibitors) | CoMFA (ligand- and receptor-based) | Elucidated the importance of H-bond interactions and provided a design strategy for new inhibitors based on contour map analysis. nih.gov |
In Silico ADME Prediction and Optimization
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.
For derivatives of this compound, in silico ADME properties are often evaluated to assess their potential for oral bioavailability and to identify potential liabilities. For example, in the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as PKB inhibitors, it was found that compounds containing a 4-amino-4-benzylpiperidine moiety underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. nih.govacs.org This led to the variation of the linker group between the piperidine and the lipophilic substituent to improve the metabolic stability and pharmacokinetic profile. acs.org
In another study on pyrrolidine (B122466) analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors, Lipinski's rule of five was used to assess the pharmacokinetic profile of the compounds. nih.gov The fact that none of the compounds violated this rule suggested that they had a good pharmacokinetic profile and could be considered as potential drug candidates. nih.gov
The table below provides a summary of in silico ADME considerations for derivatives of this compound.
Future Perspectives and Research Directions
Optimization of Potency, Selectivity, and Drug-like Properties
One strategy involves the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to synthesize a diverse range of N-aryl derivatives. mdpi.com This allows for the exploration of various substituents to optimize binding affinity and selectivity. The goal is to develop compounds with high potency at the target of interest while minimizing interactions with other proteins, thereby reducing the potential for off-target effects.
| Research Area | Key Focus | Desired Outcome |
| Potency | Modifying substituents on the pyrimidine (B1678525) and piperidine (B6355638) rings. | Achieve low nanomolar or even picomolar inhibitory concentrations against the target. |
| Selectivity | Fine-tuning the chemical structure to favor binding to the desired target over other related proteins. | Reduce off-target effects and improve the therapeutic window. |
| Drug-like Properties | Improving solubility, metabolic stability, and oral bioavailability. | Enhance the compound's suitability for clinical development. |
Development of Novel N-(Piperidin-4-yl)pyrimidin-2-amine Scaffolds
The core this compound structure serves as a foundational scaffold for the design of new chemical entities. Researchers are employing strategies like scaffold hopping to create novel molecular frameworks that retain the key pharmacophoric features while offering improved properties. nih.gov This involves replacing parts of the molecule with different but functionally similar groups to explore new chemical space.
For example, the development of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core structures, based on the pharmacophore of existing anticancer agents, has led to compounds with significantly improved cellular activities. nih.gov Similarly, the creation of hybrid molecules, such as purine-pyrimidine hybrids, is being investigated to enhance anticancer activity by combining the beneficial properties of different pharmacophores. mdpi.com
Combination Therapies with Existing Pharmacological Agents
To enhance therapeutic efficacy and overcome potential drug resistance, the investigation of this compound derivatives in combination with existing pharmacological agents is a critical area of future research. This approach is particularly relevant in cancer therapy, where combination regimens are often the standard of care.
For instance, in the context of HIV treatment, derivatives of this compound have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov The potential for combining these novel NNRTIs with other classes of antiretroviral drugs could lead to more potent and durable treatment regimens. nih.govnih.gov
Clinical Translation Potential and Challenges
The ultimate goal of developing this compound derivatives is their successful translation into clinical use. Several derivatives have shown promise in preclinical studies, demonstrating potent activity and favorable pharmacokinetic profiles. acs.orgnih.gov For example, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative has been identified as an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) with significant anticancer activity in animal models. acs.orgnih.gov
However, the path to clinical translation is fraught with challenges. These include ensuring long-term safety and efficacy, managing potential off-target effects, and navigating the complexities of clinical trial design and regulatory approval.
Addressing Potential Off-Target Effects
While optimizing for selectivity is a key research focus, it is equally important to thoroughly investigate and address any potential off-target effects of this compound derivatives. Off-target interactions can lead to unforeseen side effects and toxicities.
Comprehensive preclinical profiling, including broad kinase screening and cellular assays, is essential to identify any unintended biological activities. mdpi.com Understanding the off-target profile of a drug candidate allows for a more informed assessment of its potential risks and benefits.
Long-Term Efficacy and Safety Considerations
For any new therapeutic agent, establishing long-term efficacy and safety is paramount. Preclinical studies in relevant animal models are crucial for providing initial data on the durability of the therapeutic effect and for identifying any potential long-term toxicities. medchemexpress.com
These studies should be designed to mimic chronic dosing regimens and to monitor for a wide range of potential adverse effects. The data gathered from these long-term studies are critical for supporting the initiation of clinical trials in humans.
Advanced Preclinical and Clinical Studies
As promising this compound derivatives emerge from initial discovery efforts, they will need to undergo rigorous advanced preclinical and clinical evaluation. This includes detailed pharmacokinetic and pharmacodynamic studies to understand how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body.
Well-designed Phase I, II, and III clinical trials will be necessary to evaluate the safety, dosage, and efficacy of these compounds in humans. These studies are essential for ultimately determining the clinical utility of this compound-based therapies.
Q & A
Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyrimidin-2-amine, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting from pyrimidine and piperidine precursors. A common approach includes:
- Step 1 : Coupling of 2-aminopyrimidine with a piperidin-4-yl group via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 2 : Purification using column chromatography or recrystallization to achieve >95% purity.
- Optimization : Adjust reaction solvents (e.g., DMF or THF), catalysts (e.g., Pd-based for cross-coupling), and temperature to enhance yield. Characterization via HPLC and NMR is critical .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm molecular structure and substituent positions.
- HRMS : Validate molecular weight and isotopic pattern.
- Crystallography :
Q. What are the primary biological targets of pyrimidin-2-amine derivatives, and how are binding assays designed?
Pyrimidin-2-amine derivatives often target kinases or neurotransmitter receptors. Example assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR or Aurora kinases).
- Receptor binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists for orexin receptors) .
- Data interpretation : IC₅₀/EC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered piperidine rings) be resolved during structure refinement?
Disorder in the piperidine ring is common due to conformational flexibility. Mitigation strategies:
Q. What methodologies address discrepancies in biological activity between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding.
- SAR analysis : Systematically modify substituents (e.g., piperidine methylation or pyrimidine halogenation) to enhance bioavailability .
- Case study : Nefextinib (a related compound) showed improved CNS penetration by optimizing logP and PSA values .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
| Substituent | Biological Impact | Reference |
|---|---|---|
| Piperidine N-methyl | ↑ Lipophilicity, ↑ CNS penetration | |
| Pyrimidine 4-Cl | ↑ Kinase inhibition (e.g., EGFR) | |
| Piperidine 3-F | ↓ Metabolic clearance (CYP3A4 resistance) |
Q. What computational tools are recommended for predicting the ADMET properties of this compound?
Q. How should researchers handle conflicting crystallographic data when publishing structures of this compound derivatives?
Q. What strategies improve the yield of this compound in multi-step syntheses?
Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
